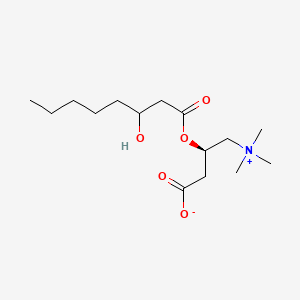
3-Hydroxyoctanoyl (R)-Carnitine Inner Salt (Mixture of Diastereomers)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers) is a compound that belongs to the class of acylcarnitines. Acylcarnitines are esters of carnitine and fatty acids, playing a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. This compound is particularly interesting due to its mixture of diastereomers, which can exhibit different physical and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves the esterification of ®-carnitine with 3-hydroxyoctanoic acid. The reaction typically requires a dehydrating agent to facilitate the formation of the ester bond. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions: 3-Hydroxyoctanoyl ®-Carnitine Inner Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The ester bond can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Various reagents depending on the desired substitution, such as tosyl chloride for converting the hydroxyl group to a tosylate.
Major Products:
Oxidation: 3-Ketooctanoyl ®-Carnitine.
Reduction: 3-Hydroxyoctanol and ®-Carnitine.
Substitution: Tosylated derivatives or other substituted products.
科学研究应用
3-Hydroxyoctanoyl ®-Carnitine Inner Salt has several scientific research applications:
Chemistry: Used as a model compound to study esterification and stereochemistry.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt involves its role in the transport of fatty acids into the mitochondria. The compound binds to fatty acids, forming acylcarnitines, which are then transported across the mitochondrial membrane by carnitine acyltransferase enzymes. Once inside the mitochondria, the fatty acids are released and undergo β-oxidation to produce energy. The molecular targets include carnitine acyltransferase enzymes and mitochondrial transport proteins.
相似化合物的比较
3-Hydroxyhexadecanoylcarnitine Inner Salt: Another acylcarnitine with a longer fatty acid chain.
3-Hydroxybutyrylcarnitine: A shorter-chain acylcarnitine.
Octanoylcarnitine: Lacks the hydroxyl group present in 3-Hydroxyoctanoyl ®-Carnitine.
Uniqueness: 3-Hydroxyoctanoyl ®-Carnitine Inner Salt is unique due to its specific chain length and the presence of a hydroxyl group, which can influence its chemical reactivity and biological activity. The mixture of diastereomers adds another layer of complexity, as each diastereomer can exhibit different properties and interactions.
This detailed article provides a comprehensive overview of 3-Hydroxyoctanoyl ®-Carnitine Inner Salt (Mixture of Diastereomers), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H29NO5 |
|---|---|
分子量 |
303.39 g/mol |
IUPAC 名称 |
(3R)-3-(3-hydroxyoctanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C15H29NO5/c1-5-6-7-8-12(17)9-15(20)21-13(10-14(18)19)11-16(2,3)4/h12-13,17H,5-11H2,1-4H3/t12?,13-/m1/s1 |
InChI 键 |
LUBMSOHGUAAXAM-ZGTCLIOFSA-N |
手性 SMILES |
CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O |
规范 SMILES |
CCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R,5S,6E)-rel-7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoic Acid Methyl Ester](/img/structure/B13406433.png)

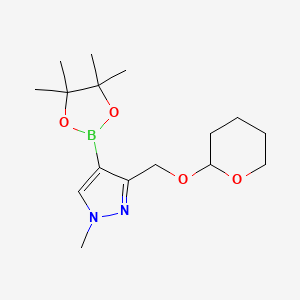
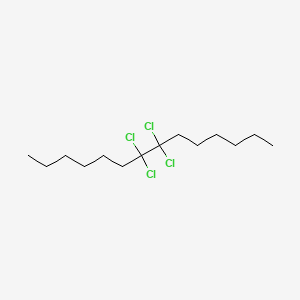
![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)
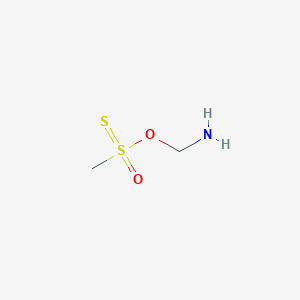
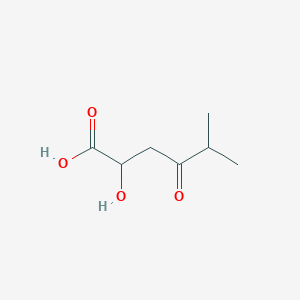
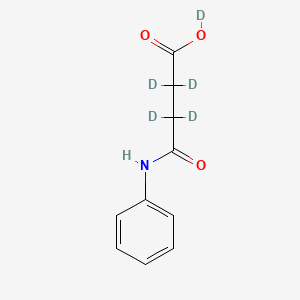
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)
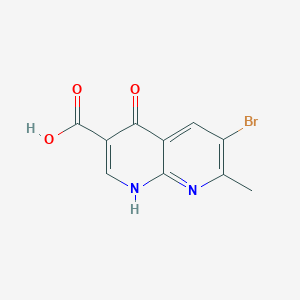
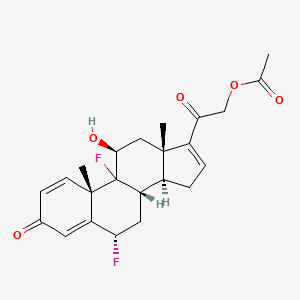
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)


